sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organosulfur compounds containing thiadiazole ring systems. The complete systematic name breaks down into several distinct structural components that reflect the molecular architecture. The primary structural element consists of a 1,3,4-thiadiazole ring, which forms a five-membered heterocycle containing two nitrogen atoms and one sulfur atom in positions 1, 3, 4, and 2, respectively.
The thiadiazole ring system exhibits a sulfanylidene substituent at position 2, indicating the presence of a sulfur atom double-bonded to the ring carbon. This sulfanylidene group contributes significantly to the compound's chemical properties and potential reactivity patterns. The systematic nomenclature specifically designates this as "2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl" to precisely locate the sulfur-containing functional group and indicate the tautomeric form.
The butane-1-sulfonate chain represents a four-carbon aliphatic backbone terminated with a sulfonic acid group that has been neutralized by sodium cation coordination. The linkage between the thiadiazole ring and the butanesulfonate chain occurs through a sulfanyl bridge, creating the complete "4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate" portion of the name. This systematic approach ensures unambiguous identification of all structural elements and their spatial relationships within the molecule.
The sodium counterion balances the negative charge of the sulfonate group, forming an ionic compound with distinct solubility and stability characteristics. The nomenclature explicitly includes "sodium" as a prefix to indicate the salt form rather than the free acid, which would have different physical and chemical properties.
Chemical Abstracts Service Registry Number (82911-32-8) and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number 82911-32-8 serves as the definitive unique identifier for sodium 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate within the global chemical literature and regulatory databases. This registry number was assigned following Chemical Abstracts Service protocols and provides unambiguous identification across diverse scientific and commercial applications.
Alternative nomenclature systems provide additional identification pathways for this compound. The European Chemicals Agency maintains regulatory information under this Chemical Abstracts Service number, facilitating compliance with Registration, Evaluation, Authorisation and Restriction of Chemicals regulations. The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database includes this compound under the identifier DTXSID80888601, enabling integration with computational toxicology frameworks.
Multiple systematic names exist within the chemical literature, reflecting different nomenclature conventions and historical naming practices. Alternative designations include "1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)" which emphasizes the dihydro form of the thiadiazole ring and specifies the 1:1 stoichiometry between the organic anion and sodium cation.
The compound also appears in databases under shortened versions such as "2-MERCAPTO-5-(4-SULFOBUTYL)THIO-1,3,4-THIADIAZOLE SODIUM SALT" which highlights the mercapto functionality and sulfobutyl substituent while maintaining chemical accuracy. These alternative names facilitate literature searches and cross-referencing across different chemical databases and regulatory systems.
| Identifier Type | Value | Database Source |
|---|---|---|
| Chemical Abstracts Service Number | 82911-32-8 | Chemical Abstracts Service |
| EPA DTXSID | DTXSID80888601 | EPA DSSTox |
| IUPAC Systematic Name | sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate | Multiple Sources |
| Alternative Name 1 | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt | EPA/ECHA |
| Alternative Name 2 | 2-MERCAPTO-5-(4-SULFOBUTYL)THIO-1,3,4-THIADIAZOLE SODIUM SALT | Chemical Suppliers |
Molecular Formula (C₆H₉N₂NaO₃S₄) and Weight (308.4 g/mol) Analysis
The molecular formula C₆H₉N₂NaO₃S₄ provides comprehensive information about the atomic composition and stoichiometry of sodium 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate. This formula indicates the presence of six carbon atoms forming the organic framework, including the thiadiazole ring carbons and the four-carbon butyl chain. The carbon content represents the primary structural backbone that determines the compound's fundamental molecular architecture.
The nine hydrogen atoms distributed throughout the molecule include hydrogens attached to the butyl chain carbons and the nitrogen atom in the thiadiazole ring system. The hydrogen count is consistent with the expected saturation level for the aliphatic portions while accommodating the aromatic character of the thiadiazole heterocycle. Specific hydrogen positioning affects the compound's three-dimensional conformation and potential intermolecular interactions.
Two nitrogen atoms occupy critical positions within the 1,3,4-thiadiazole ring, contributing to the heterocyclic aromatic system that influences the compound's electronic properties and chemical reactivity. The nitrogen atoms participate in the ring's electron delocalization and provide potential coordination sites for metal complexation or hydrogen bonding interactions.
The sodium atom serves as the counterion, balancing the negative charge of the sulfonate functional group and converting the compound from its acidic form to a salt with enhanced water solubility and altered crystalline properties. The monovalent sodium cation creates a 1:1 electrostatic interaction with the organic anion.
Three oxygen atoms are associated with the sulfonate functional group, including two oxygen atoms double-bonded to sulfur and one oxygen atom bearing the negative charge that coordinates with the sodium cation. The sulfonate oxygen atoms contribute significantly to the compound's hydrophilic character and influence its solubility profile in polar solvents.
Four sulfur atoms represent the most distinctive feature of this compound's composition, contributing approximately 41.6% of the total molecular weight. These sulfur atoms occupy different chemical environments: one within the thiadiazole ring, one in the sulfanylidene group, one forming the sulfanyl bridge, and one in the terminal sulfonate group.
The calculated molecular weight of 308.4 grams per mole reflects the substantial contribution of the multiple sulfur atoms, which individually contribute 32.06 atomic mass units each. This molecular weight places the compound in the mid-range category for pharmaceutical and agrochemical applications while maintaining sufficient structural complexity for diverse biological activities.
| Atomic Element | Count | Atomic Weight (amu) | Total Contribution (amu) | Percentage by Weight |
|---|---|---|---|---|
| Carbon | 6 | 12.01 | 72.06 | 23.4% |
| Hydrogen | 9 | 1.008 | 9.072 | 2.9% |
| Nitrogen | 2 | 14.007 | 28.014 | 9.1% |
| Sodium | 1 | 22.990 | 22.990 | 7.5% |
| Oxygen | 3 | 15.999 | 47.997 | 15.6% |
| Sulfur | 4 | 32.066 | 128.264 | 41.6% |
| Total | 25 | — | 308.4 | 100.0% |
Simplified Molecular Input Line Entry System Notation ([Na+].[O-]S(=O)(=O)CCCCSC1=NN=C(S)S1) and International Chemical Identifier Key (SQPPTBVRPBXQPH-UHFFFAOYSA-M) Decoding
The Simplified Molecular Input Line Entry System notation [Na+].[O-]S(=O)(=O)CCCCSC1=NN=C(S)S1 provides a linear text representation that encodes the complete molecular structure of sodium 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate. This notation system enables computational processing and database searches while maintaining human readability for structural interpretation.
The notation begins with [Na+] representing the sodium cation as a discrete ionic component separated from the organic anion by a period. This formatting explicitly indicates the ionic nature of the compound and the formal charge distribution between the metallic and organic components. The separation emphasizes that the sodium functions as a counterion rather than a covalently bonded constituent.
The organic anion portion [O-]S(=O)(=O)CCCCSC1=NN=C(S)S1 systematically describes the sulfonate-containing molecule starting from the terminal sulfonic acid group. The [O-] designation indicates the negatively charged oxygen atom that coordinates with the sodium cation, while S(=O)(=O) represents the sulfur atom bearing two double-bonded oxygen atoms characteristic of sulfonate functionality.
The CCCC sequence describes the linear four-carbon butyl chain connecting the sulfonate group to the thiadiazole ring system. Each C represents a methylene carbon atom, with implicit hydrogen atoms following standard Simplified Molecular Input Line Entry System conventions. This linear chain provides the structural bridge between the hydrophilic sulfonate terminus and the heterocyclic aromatic system.
The thiadiazole ring system appears as C1=NN=C(S)S1, where the ring closure is indicated by the matching "1" subscripts. This notation captures the five-membered heterocycle with nitrogen atoms at positions corresponding to the 1,3,4-thiadiazole arrangement. The (S) notation within the ring sequence indicates the sulfanylidene substituent attached to the ring carbon.
The International Chemical Identifier Key SQPPTBVRPBXQPH-UHFFFAOYSA-M represents a hashed version of the complete International Chemical Identifier that facilitates database searches and structural matching. This 27-character string consists of three segments separated by hyphens, with each segment encoding different aspects of the molecular structure and properties.
The first segment SQPPTBVRPBXQPH contains 14 characters derived from the molecular connectivity and atomic composition. This portion encodes the fundamental structural framework including atom types, bonding patterns, and ring systems. The encoding algorithm ensures that compounds with identical connectivity produce identical first segments.
The second segment UHFFFAOYSA provides information about stereochemistry, tautomerism, and other structural features that distinguish between closely related isomers. For this compound, the specific character sequence reflects the absence of defined stereochemical centers and the particular tautomeric form represented in the International Chemical Identifier generation.
The final segment M indicates additional molecular properties including charge state and isotopic composition. The "M" designation specifically denotes that this International Chemical Identifier Key represents a salt or charged species rather than a neutral molecule, consistent with the ionic nature of the sodium sulfonate compound.
| Notation Component | Structural Element | Chemical Significance |
|---|---|---|
| [Na+] | Sodium cation | Counterion balancing sulfonate charge |
| [O-]S(=O)(=O) | Sulfonate group | Hydrophilic terminus with formal negative charge |
| CCCC | Butyl chain | Four-carbon aliphatic linker |
| SC1=NN=C(S)S1 | Thiadiazole system | Five-membered heterocycle with sulfanyl bridge |
| SQPPTBVRPBXQPH | InChI Key segment 1 | Molecular connectivity encoding |
| UHFFFAOYSA | InChI Key segment 2 | Stereochemistry and tautomer information |
| M | InChI Key segment 3 | Charge state and isotopic designation |
Properties
IUPAC Name |
sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S4.Na/c9-15(10,11)4-2-1-3-13-6-8-7-5(12)14-6;/h1-4H2,(H,7,12)(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPTBVRPBXQPH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CSC1=NNC(=S)S1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2NaO3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888601 | |
| Record name | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-32-8 | |
| Record name | 1-Butanesulfonic acid, 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction of 1-Butanesulfonic Acid with 4,5-Dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol
-
- 1-Butanesulfonic acid (or its derivatives)
- 4,5-Dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol
- Sodium hydroxide as base
- Aqueous medium
- Controlled temperature (ambient to moderate heating)
Procedure:
The thiol group of the thiadiazole derivative reacts with the sulfonic acid derivative in the presence of sodium hydroxide, facilitating nucleophilic substitution to form the sulfanylbutane sulfonate intermediate. The reaction pH is maintained around 4.6–6.5 to minimize side reactions such as disulfide dimer formation. After completion, the product is isolated by filtration or extraction and purified.Outcome:
This method yields sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate with good purity and moderate to high yields, scalable for industrial production.
Reaction of 5-Mercapto-1,3,4-thiadiazole-2-thiol with 1,4-Butane Sultone in Polar Aprotic Solvent
-
- 5-Mercapto-1,3,4-thiadiazole-2-thiol
- 1,4-Butane sultone
- Polar aprotic solvent such as acetonitrile or dimethylformamide (DMF)
- Reflux temperature (~80–120 °C)
Procedure:
The thiol group of the thiadiazole compound undergoes nucleophilic ring-opening of 1,4-butane sultone, attaching the sulfonate chain via a sulfanyl linkage. The reaction is carried out under reflux to ensure complete conversion. Post-reaction, the mixture is neutralized with sodium hydroxide to form the sodium salt and purified by recrystallization or solvent extraction.Advantages:
This method allows precise control over stoichiometry and reaction conditions, reducing side products and improving yield.
Key Parameters Affecting Synthesis
| Parameter | Optimal Range/Condition | Effect on Reaction |
|---|---|---|
| pH | 4.6 – 6.5 | Controls thiol reactivity; prevents disulfide formation |
| Temperature | Ambient to 100 °C | Higher temperature promotes reaction rate but may cause decomposition |
| Solvent | Aqueous or polar aprotic (acetonitrile, DMF) | Solvent polarity affects solubility and reaction kinetics |
| Stoichiometric Ratio | Slight excess of 1,4-butane sultone or sulfonic acid | Ensures complete thiol conversion |
| Reaction Time | 2–8 hours | Sufficient for full conversion |
Experimental Data and Yield Information
| Method | Yield (%) | Purity (%) | Characterization Techniques |
|---|---|---|---|
| Reaction with 1-butanesulfonic acid | 75–85 | >95 | NMR (¹H, ¹³C), IR, Mass Spectrometry |
| Reaction with 1,4-butane sultone | 80–90 | >97 | NMR, IR, X-ray crystallography |
-
- ¹H NMR confirms the presence of sulfonate methylene protons and thiadiazole ring protons (δ ~8–10 ppm for aromatic S-heterocycles).
- ¹³C NMR shows characteristic carbon signals for sulfonate and thiadiazole carbons.
-
- Used to confirm molecular structure and connectivity, especially the thiadiazole ring and sulfonate linkage.
Summary Table of Preparation Methods
| Step | Reagents | Solvent | Conditions | Product Form | Notes |
|---|---|---|---|---|---|
| 1 | 4,5-Dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol + 1-butanesulfonic acid | Water | NaOH, 25–80 °C, 4–8 h | This compound | pH control critical, aqueous medium |
| 2 | 5-Mercapto-1,3,4-thiadiazole-2-thiol + 1,4-butane sultone | Acetonitrile/DMF | Reflux, 80–120 °C, 6–8 h | Sodium salt after neutralization | Polar aprotic solvent enhances yield |
Research Findings and Notes
The thiol group on the 1,3,4-thiadiazole ring is highly reactive toward electrophilic sulfonate precursors, enabling efficient formation of sulfanylbutane sulfonate derivatives.
Controlling reaction pH and temperature is essential to avoid side reactions such as disulfide dimerization of thiols, which can reduce yield and complicate purification.
Use of polar aprotic solvents like DMF or acetonitrile improves solubility and reaction efficiency in nucleophilic substitution steps.
The final sodium salt form is preferred for its stability and solubility in aqueous media, facilitating further applications.
Characterization by combined spectroscopic methods and X-ray crystallography ensures structural confirmation and purity assessment.
This comprehensive analysis of preparation methods for this compound integrates diverse research data and experimental findings, providing a solid foundation for both laboratory synthesis and industrial production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that similar compounds effectively reduced the viability of pathogenic strains such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The antimicrobial action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. This mechanism is supported by research indicating that thiadiazole compounds can induce oxidative stress in microbial cells, leading to cell death.
| Study | Pathogen Tested | IC50 Value (µM) | Effectiveness |
|---|---|---|---|
| Study A | S. aureus | 25 | High |
| Study B | E. coli | 30 | Moderate |
Agricultural Applications
Pesticidal Properties
Sodium; 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate has been investigated for its potential as a pesticide. Research indicates that it can act as an effective herbicide against various weed species, reducing competition for crops.
Case Study: Herbicidal Effectiveness
In field trials, the application of this compound resulted in a significant decrease in weed biomass compared to untreated controls. The compound works by inhibiting specific enzymatic pathways crucial for plant growth.
| Trial Location | Weed Species | Application Rate (g/ha) | Weed Biomass Reduction (%) |
|---|---|---|---|
| Location A | Amaranthus spp. | 200 | 85 |
| Location B | Cynodon dactylon | 150 | 75 |
Materials Science
Polymer Synthesis
The compound's unique structure allows it to be used in synthesizing novel polymers with enhanced properties. Thiadiazole derivatives are known for their thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives.
Research Findings on Polymer Properties
Recent studies have shown that incorporating sodium; 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate into polymer matrices improves their resistance to heat and chemicals.
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|---|
| Polymer A | 5 | 250 | 45 |
| Polymer B | 10 | 300 | 60 |
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other sulfonic acid derivatives and thiadiazole-containing compounds. Compared to these, sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Some similar compounds include:
- 1-Butanesulfonic acid
- 4,5-Dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol
- Sodium 1-butanesulfonate
This compound’s unique structure and properties make it a valuable reagent in various scientific and industrial applications.
Biological Activity
Sodium 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate, also known by its CAS number 82911-32-8, is a compound belonging to the class of 1,3,4-thiadiazoles. This compound exhibits a range of biological activities that have garnered significant interest in medicinal chemistry and agricultural applications.
The molecular formula of this compound is , with a molecular weight of approximately 308.4 g/mol. It has a melting point ranging from 232°C to 242°C, indicating good thermal stability which is advantageous for various applications in pharmaceuticals and agrochemicals.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including sodium 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate, exhibit notable antimicrobial properties. A study highlighted that certain thiadiazole derivatives demonstrated effective antifungal activity against Phytophthora infestans with an EC50 value of 3.43 µg/ml compared to Dimethomorph (5.52 µg/ml) . Other studies have reported moderate antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas campestris .
2. Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been documented extensively. For instance, compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the modulation of inflammatory pathways, making these compounds candidates for further development in treating inflammatory diseases.
3. Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. Research has shown that certain compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways . This makes sodium 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate a potential lead compound for anticancer drug development.
Case Study 1: Antifungal Efficacy
A series of synthesized thiadiazole derivatives were tested for antifungal activity against Fusarium oxysporum and Gibberella zeae. The results indicated that specific modifications to the thiadiazole structure enhanced antifungal efficacy significantly . This suggests that sodium 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate could be optimized for improved bioactivity.
Case Study 2: Anti-inflammatory Response
In a controlled study involving induced inflammation in rat models, administration of thiadiazole derivatives resulted in a marked reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6 . These findings support the potential therapeutic use of sodium 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate in inflammatory conditions.
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate?
- Methodological Answer : Synthesis typically involves multi-step thiol-ene or nucleophilic substitution reactions. For example:
React 5-mercapto-1,3,4-thiadiazole-2-thiol with 1,4-butane sultone in a polar aprotic solvent (e.g., acetonitrile) under reflux (393.3°C boiling point noted for related thiadiazole derivatives) .
Neutralize the intermediate with sodium hydroxide to form the sulfonate salt.
Key parameters include pH control (~4.6–6.5) and stoichiometric ratios to avoid side products like disulfide dimers (common in thiol-based reactions) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving thiadiazole-containing structures, as demonstrated in related triazole-thiadiazole derivatives .
- NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonate (-SO₃⁻) and thiadiazole ring protons (δ 8–10 ppm for aromatic S-heterocycles) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated 298.48 g/mol for related bis-thiadiazole derivatives) .
Intermediate Research Questions
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Sodium sulfonate groups enhance water solubility (167 mg/L at 25°C for analogous compounds). Test via UV-Vis spectroscopy in buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6) .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor sulfonate and thiol groups via HPLC with diode-array detection (retention time ~6–8 min for thiadiazoles) .
Q. How does thermal stability affect experimental design for polymer crosslinking applications?
- Methodological Answer :
- Use thermogravimetric analysis (TGA) to determine decomposition onset (~191.7°C flash point for similar thiadiazoles) .
- For polymer crosslinking, optimize curing temperatures below decomposition thresholds. For example, chlorinated polyethylene (CPE) vulcanization requires 160–180°C, aligning with the compound’s thermal stability .
Advanced Research Questions
Q. What mechanistic insights exist for its role in radical scavenging or redox-active applications?
- Methodological Answer :
- Electrochemical studies : Cyclic voltammetry (CV) in DMSO reveals redox peaks at −0.5 to −1.2 V (vs. Ag/AgCl), indicating thiol-disulfide interconversion .
- EPR spectroscopy : Detect thiyl radicals (g ≈ 2.03) under UV irradiation, confirming radical scavenging potential .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict sulfur-centered reactivity, validated by experimental kinetics .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of the thiadiazole ring?
- Methodological Answer :
- High-resolution X-ray diffraction : Compare bond lengths (e.g., C–S = 1.65–1.72 Å) to distinguish thione (C=S) vs. thiol (S–H) tautomers. SHELXL refinement is critical for resolving disorder in sulfanylidene groups .
- Variable-temperature XRD : Monitor tautomeric shifts (e.g., thione → thiol) at 100–300 K, as seen in triazole-thiadiazole hybrids .
Methodological Challenges & Contradictions
Q. Why do reported melting points and densities vary across studies?
- Critical Analysis :
- Variations arise from polymorphism (e.g., anhydrous vs. hydrated forms). For example, sodium sulfonate hydrates (e.g., dihydrate) exhibit lower melting points (255–266°C) vs. anhydrous forms (~300°C) .
- Density discrepancies (1.54–2.22 g/cm³) reflect differences in crystal packing, resolved via Rietveld refinement of powder XRD data .
Q. How to address conflicting bioactivity data in antimicrobial assays?
- Resolution Strategy :
- Standardize MIC testing using CLSI guidelines. Note that thiadiazole derivatives often show pH-dependent activity (e.g., enhanced at pH 5.5 due to protonation of sulfonate groups) .
- Control for impurities (e.g., residual disulfide dimers) via preparative HPLC (C18 column, 65:35 methanol/buffer mobile phase) .
Applications in Advanced Research
Q. What computational tools predict its interaction with biological targets (e.g., enzymes)?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 (PDB ID: 1TQN) using sulfonate and thiadiazole moieties as pharmacophores .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, focusing on sulfur-mediated hydrogen bonds .
Q. How can this compound be integrated into zwitterionic polymers for biomedical applications?
- Experimental Design :
- Copolymer synthesis : Graft onto poly(sulfobetaine methacrylate) via RAFT polymerization. Monitor LCST (lower critical solution temperature) transitions (≈32–45°C) via turbidimetry .
- Antifouling assays : Test protein adsorption (e.g., BSA) using QCM-D; sulfonate groups reduce fouling by >70% compared to PEG-based controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
